1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one
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Overview
Description
1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a tetrahydrocarbazole moiety
Preparation Methods
The synthesis of 1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one involves multiple steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This step includes the reaction of protected diamines with sulfonium salts under basic conditions to form the desired piperazine derivatives.
Chemical Reactions Analysis
1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the tetrahydrocarbazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the propan-1-one chain.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique structural properties make it a candidate for various industrial applications, including as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in biological systems, modulating their activity.
Pathways Involved: It affects pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell growth and survival.
Comparison with Similar Compounds
1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one can be compared with other similar compounds:
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring but differ in their substituents and overall structure.
Carbazole Derivatives: Compounds such as indole derivatives have similar aromatic structures but differ in their biological activities and applications.
The uniqueness of this compound lies in its combined piperazine and tetrahydrocarbazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N3O3S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one |
InChI |
InChI=1S/C20H27N3O3S/c1-27(25,26)22-14-12-21(13-15-22)20(24)10-11-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2,4,6,8H,3,5,7,9-15H2,1H3 |
InChI Key |
OLYIEUCCCOBZBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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